Mass Spectrometric Differentiation: N-Nitrosomethylethylamine-d5 vs. Unlabeled N-Nitrosomethylethylamine
The primary differentiator for N-Nitrosomethylethylamine-d5 is its molecular mass, which is exactly 5.03 Da higher than the unlabeled parent compound, N-nitrosomethylethylamine (C3H8N2O, MW: 88.11 g/mol). The pentadeuterated compound has a molecular weight of 93.14 g/mol [1] and an exact mass of 93.095046613 Da . This mass shift of +5 Da is sufficient to minimize spectral overlap with the analyte's isotopic envelope in a triple quadrupole mass spectrometer, enabling clear and interference-free Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions. This is a fundamental requirement for its use as an internal standard in isotope dilution mass spectrometry .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 93.14 g/mol |
| Comparator Or Baseline | N-Nitrosomethylethylamine (unlabeled): 88.11 g/mol |
| Quantified Difference | +5.03 g/mol |
| Conditions | Mass spectrometric analysis in positive ionization mode. |
Why This Matters
This mass difference ensures that the internal standard does not interfere with the quantification of the native analyte, a critical requirement for accurate LC-MS/MS method development.
- [1] PubChem. (n.d.). N-Nitrosomethylethylamine-d5 (Compound Summary). National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
